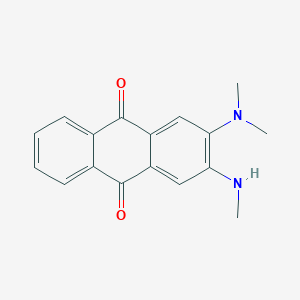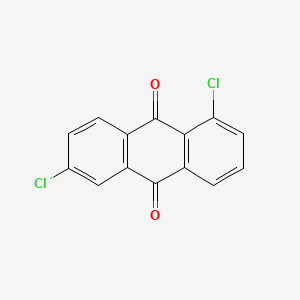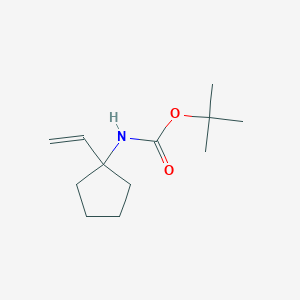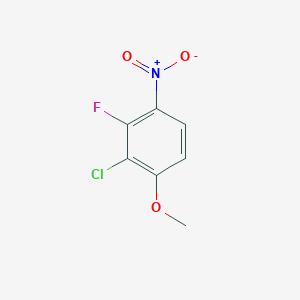
2-Chloro-3-fluoro-1-methoxy-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-fluoro-1-methoxy-4-nitrobenzene is an aromatic compound with the molecular formula C7H5ClFNO3 It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, methoxy, and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-1-methoxy-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-Chloro-3-fluoro-1-methoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation, nitration, and methoxylation reactions. These processes are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-fluoro-1-methoxy-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Carboxylic Acids: Oxidation of the methoxy group results in carboxylic acids.
Aplicaciones Científicas De Investigación
2-Chloro-3-fluoro-1-methoxy-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-fluoro-1-methoxy-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
1-Methoxy-2-chloro-4-nitrobenzene: Similar structure but lacks the fluorine atom.
4-Chloro-2-fluoro-1-nitrobenzene: Similar structure but lacks the methoxy group.
2-Iodo-4-methoxy-1-nitrobenzene: Similar structure but has an iodine atom instead of chlorine.
Uniqueness
The presence of both electron-withdrawing (nitro, chloro, fluoro) and electron-donating (methoxy) groups allows for diverse chemical transformations and interactions .
Propiedades
Fórmula molecular |
C7H5ClFNO3 |
|---|---|
Peso molecular |
205.57 g/mol |
Nombre IUPAC |
2-chloro-3-fluoro-1-methoxy-4-nitrobenzene |
InChI |
InChI=1S/C7H5ClFNO3/c1-13-5-3-2-4(10(11)12)7(9)6(5)8/h2-3H,1H3 |
Clave InChI |
ZFWBMZPMSVKNBU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)[N+](=O)[O-])F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Tert-butyl-4-methoxyphenyl)methyl]triazole-4,5-dicarboxylic acid](/img/structure/B15250503.png)
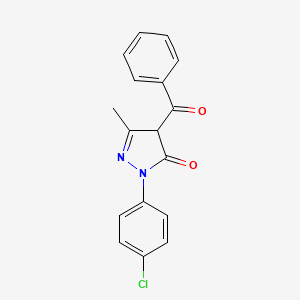

![[3-(1-Aminoethyl)phenyl]boronic acid](/img/structure/B15250522.png)

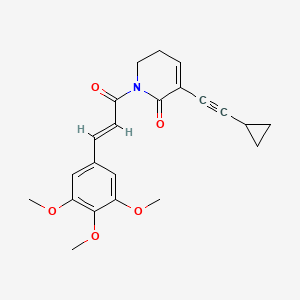


![Dibenzo[f,j]phenanthro[9,10-s]picene](/img/structure/B15250559.png)


